alpha-Nitrostilbene

Vue d'ensemble

Description

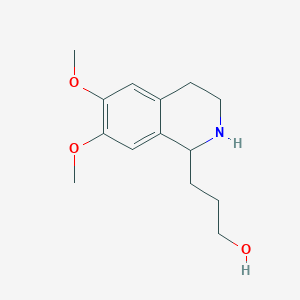

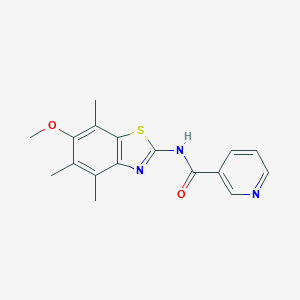

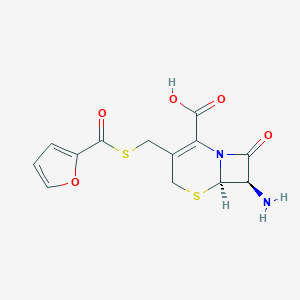

Alpha-Nitrostilbene is a chemical compound with the linear formula C14H11NO2 . It has a molecular weight of 225.249 . It is part of the stilbene family of compounds, which have gained significant importance in pharmaceutical and material chemistry .

Synthesis Analysis

The synthesis of stilbene scaffold and related structures, including alpha-Nitrostilbene, has been covered in various synthetic approaches over the last 30 years . The synthesis of two novel nitrostilbene compounds has also been reported .

Molecular Structure Analysis

Alpha-Nitrostilbene contains a total of 29 bonds, including 18 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 nitro group (aliphatic) .

Chemical Reactions Analysis

The ultrafast excited-state dynamics of alpha-Nitrostilbene have been studied in solvents of various polarities with ultrafast broadband time-resolved fluorescence and transient absorption spectroscopies .

Physical And Chemical Properties Analysis

Alpha-Nitrostilbene is characterized by its strong electron-withdrawing ability by means of both resonance and inductive properties .

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Alpha-Nitrostilbene serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit a wide range of biological activities, including anticancer , antiproliferative , and antiangiogenesis properties . The compound’s ability to act as a precursor in the synthesis of molecules with diverse applications in pharmaceutics makes it a valuable asset in drug development.

Antiviral Research

Research has shown that derivatives of alpha-Nitrostilbene, particularly those with nitro groups, can significantly reduce viral replication, especially in the case of the influenza virus . These compounds interfere with the nuclear-cytoplasmic traffic of viral nucleoprotein, potentially inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle.

Material Science

Alpha-Nitrostilbene derivatives are used in the creation of conjugated microporous polymers (CMPs) for the adsorptive removal of dyes from water . These CMPs exhibit high surface areas and outstanding thermal stabilities, making them excellent materials for water treatment and purification applications.

Sensing Technology

Polymers derived from alpha-Nitrostilbene show aggregation-induced emission (AIE) properties and are used in the development of sensors for the detection of nitro-compounds . These sensors are highly sensitive and can be employed for the quick and inexpensive detection of explosives.

Photorelaxation Studies

The photorelaxation pathways of certain alpha-Nitrostilbene derivatives are studied using advanced theoretical methods . Understanding these pathways is crucial for the development of photoactive materials and devices.

Environmental Monitoring

Alpha-Nitrostilbene-based materials have been utilized for the detection of nitro-containing explosives and antibiotics in environmental monitoring . Their high quenching efficiencies and low detection limits make them suitable for identifying contaminants in water sources.

Organic Synthesis

As a versatile organic compound, alpha-Nitrostilbene is involved in various synthetic approaches for the creation of stilbene scaffolds and related structures . These structures are pivotal in the development of new materials with potential applications in organic electronics and photonics.

Antioxidant Research

Derivatives of alpha-Nitrostilbene are investigated for their antioxidant properties. While some studies have shown that these compounds do not exert antioxidant properties during infection, they are still of interest for their potential roles in controlling oxidative stress-related diseases .

Mécanisme D'action

Target of Action

It is known that nitrostilbenes, in general, have demonstrated potential anti-influenza virus activity

Mode of Action

The mode of action of Alpha-Nitrostilbene involves its interaction with viral proteins. The compound has been shown to decrease viral protein synthesis 24 hours post-infection . Particularly, nitro-containing compounds like Alpha-Nitrostilbene have been observed to strongly reduce viral replication .

Biochemical Pathways

Alpha-Nitrostilbene appears to interfere with the nuclear-cytoplasmic traffic of the viral nucleoprotein, likely inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle . .

Result of Action

The primary result of Alpha-Nitrostilbene’s action is the reduction of viral replication, as evidenced by decreased viral protein synthesis . This suggests that Alpha-Nitrostilbene could potentially be used as an antiviral agent, particularly against influenza viruses .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Safety and Hazards

Safety measures for handling alpha-Nitrostilbene include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

[(Z)-2-nitro-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBVYLHLLTNLI-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Nitrostilbene | |

CAS RN |

1215-07-2 | |

| Record name | Stilbene, alpha-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)